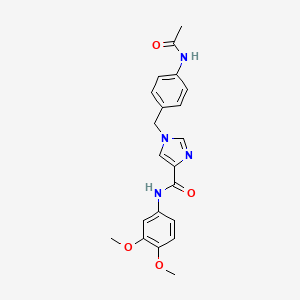
1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively researched in the scientific community. This compound has shown promising results in various scientific studies, particularly in the field of cancer research.
作用机制
The mechanism of action of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important for cell division and the maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unharmed. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in combination with other anticancer agents. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, as well as its potential for clinical use.
In conclusion, 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a promising compound that has shown potential in cancer research. Its specificity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand the potential of this compound and its future applications in the field of cancer research.
合成方法
The synthesis of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can be achieved through a multi-step process. The key intermediate for the synthesis is 1-(4-acetamidobenzyl)-3,4-dimethoxybenzene. The final product is obtained by reacting the intermediate with imidazole-4-carboxylic acid and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
科学研究应用
1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has been extensively researched for its potential anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
属性
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)23-16-6-4-15(5-7-16)11-25-12-18(22-13-25)21(27)24-17-8-9-19(28-2)20(10-17)29-3/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKJAZKFWSIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)

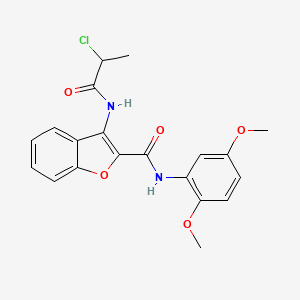
![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)
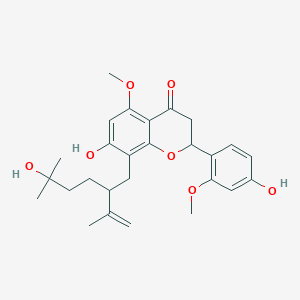
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)

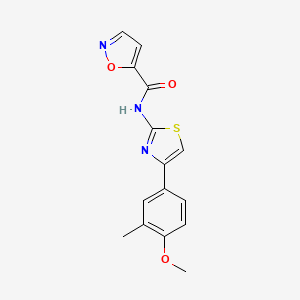
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2900943.png)

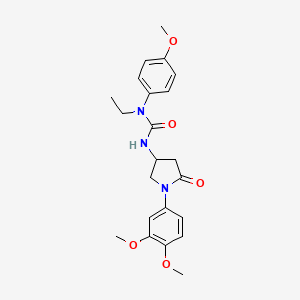

![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)